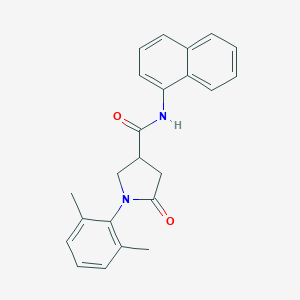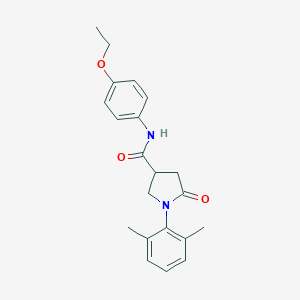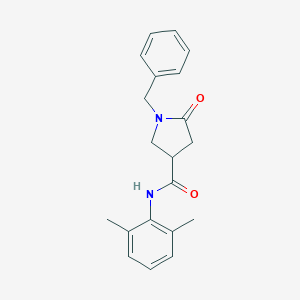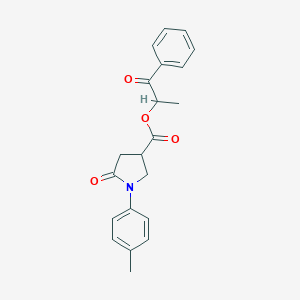![molecular formula C22H18ClNO4 B271277 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, CFI-400945, and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to inhibit the activity of a number of enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in a range of cellular processes, including cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and protecting neurons from damage. Additionally, it has been found to have antioxidant and antiangiogenic effects, which could make it useful in the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its broad range of activity against cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for new therapies. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are a number of potential future directions for research on 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new cancer therapies based on this compound's activity against cancer cell lines. Additionally, further research could be done to understand the mechanisms of action of this compound and identify potential targets for therapy. Finally, studies could be conducted to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Méthodes De Synthèse
The synthesis of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex process that requires a number of steps. The first step involves the preparation of 2-(2-furyl)-2-oxoethylamine, which is then reacted with 5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one to form the final product.
Applications De Recherche Scientifique
The potential applications of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one in scientific research are numerous. This compound has been found to have activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of a range of diseases.
Propriétés
Formule moléculaire |
C22H18ClNO4 |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H18ClNO4/c1-14-5-2-3-6-15(14)13-24-18-9-8-16(23)11-17(18)22(27,21(24)26)12-19(25)20-7-4-10-28-20/h2-11,27H,12-13H2,1H3 |
Clé InChI |
CWVFTZHQYCBXRI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CO4)O |
SMILES canonique |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)




![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)


